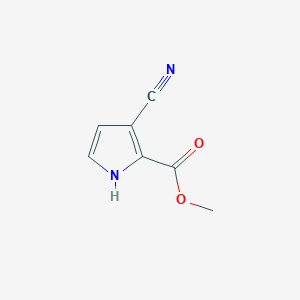
Methyl 3-cyano-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-cyano-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-1H-pyrrole-2-carboxylate typically involves the reaction of pyrrole derivatives with cyanoacetic acid esters under specific conditions. One common method includes the condensation of pyrrole with cyanoacetic acid methyl ester in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 3-cyano-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group, yielding amino-pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Amino-pyrrole derivatives.
Substitution: Halogenated or alkylated pyrrole derivatives.
科学的研究の応用
Methyl 3-cyano-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique electronic properties.
作用機序
The mechanism of action of Methyl 3-cyano-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing biological processes at the molecular level. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease treatment.
類似化合物との比較
Similar Compounds
Methyl 3-cyano-1H-indole-2-carboxylate: Similar structure with an indole ring instead of a pyrrole ring.
Methyl 3-cyano-1H-pyrazole-2-carboxylate: Contains a pyrazole ring, differing in nitrogen atom placement.
Methyl 3-cyano-1H-pyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
Uniqueness
Methyl 3-cyano-1H-pyrrole-2-carboxylate is unique due to its specific electronic properties and reactivity profile, which make it a valuable intermediate in organic synthesis. Its ability to undergo diverse chemical reactions and form various derivatives enhances its utility in research and industrial applications.
特性
IUPAC Name |
methyl 3-cyano-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-7(10)6-5(4-8)2-3-9-6/h2-3,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZXZIAOIGBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I)](/img/structure/B7980122.png)





![6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one](/img/structure/B7980168.png)
![4,7-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B7980174.png)

![2-Chlorothieno[3,2-c]pyridine](/img/structure/B7980180.png)

![5-Fluoro-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B7980194.png)
